molecular formula C15H16N4OS B3000325 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 721964-49-4

3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3000325
CAS No.: 721964-49-4
M. Wt: 300.38
InChI Key: RUOOAWHSABOFCW-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a high-purity chemical reagent for research purposes, provided with a typical purity of 98% . This compound belongs to the 1,2,4-triazolo[4,3-b]pyridazine chemical class, a scaffold recognized as an essential building block in organic and medicinal chemistry for developing novel therapeutic agents . Recent scientific investigations have highlighted derivatives of this scaffold as promising scaffolds in oncology research, particularly for their potential as kinase inhibitors . Specifically, structurally related analogs have demonstrated significant antitumor activity by acting as dual inhibitors of c-Met and Pim-1 kinases, two prominent targets in cancer therapy . The c-Met receptor tyrosine kinase, and its aberrant signaling, is a known mechanism in tumorigenesis and metastasis . Inhibition of this pathway is a validated strategy for cancer treatment. Concurrently, Pim-1 is a serine/threonine kinase that promotes cell survival and proliferation. Dual inhibition of these pathways can provide a synergistic effect, making this compound a valuable tool for probing these interconnected signaling networks. Research on closely related compounds has shown that they can induce cell cycle arrest (e.g., in the S-phase) and significantly accelerate the progression of apoptosis in cancer cell lines, such as MCF-7 breast cancer cells . Furthermore, mechanistic studies suggest these effects are mediated through the modulation of key proteins in the PI3K/Akt/mTOR signaling pathway . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)15-17-16-13-9-10-14(21-4-2)18-19(13)15/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOOAWHSABOFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with ethyl 2-chloro-3-oxobutanoate to form an intermediate, which then undergoes cyclization with thiosemicarbazide to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Chemical Reactions of 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)- triazolo[4,3-b]pyridazine

3-(4-ethoxyphenyl)-6-(ethylsulfanyl)- triazolo[4,3-b]pyridazine is a complex heterocyclic compound that exhibits significant potential in medicinal chemistry due to its diverse biological activities. Understanding its chemical reactivity is crucial for its application in drug development and other fields.

Types of Chemical Reactions

The compound can undergo various chemical reactions typical for heterocycles, which include:

  • Oxidation Reactions :

    • The ethyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction Reactions :

    • The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

  • Substitution Reactions :

    • Nucleophilic substitution can occur at the sulfur atom or the nitrogen atoms of the triazole ring. For instance, treatment with alkyl halides can lead to the formation of thioether derivatives.

  • Dehydrohalogenation :

    • If halogenated derivatives are synthesized, they may undergo dehydrohalogenation to form alkenes.

Oxidation Mechanism

The oxidation of the ethyl sulfanyl group can proceed via a radical mechanism where the sulfur atom is oxidized:

RSH+[O]RS(O)H(Sulfoxide)R-SH+[O]\rightarrow R-S(O)H\quad (Sulfoxide)

Reduction Mechanism

The reduction of the triazole moiety may involve protonation followed by hydride transfer:

RN3+H2RNH2+N2R-N_3+H_2\rightarrow R-NH_2+N_2

Substitution Mechanism

Nucleophilic substitution at sulfur can be illustrated as follows:

RSH+RXRSR+HXR-SH+R'-X\rightarrow R-S-R'+HX

Scientific Research Applications

3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazolo[4,3-b]pyridazine core allows extensive derivatization. Key analogs and their properties are summarized below:

Compound Name Substituents (Position 3/6) Biological Target/Activity Key Findings Reference
3-(4-Ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine 4-Ethoxyphenyl / Methylthio N/A (Structural analog) Methylthio group reduces lipophilicity vs. ethylsulfanyl, potentially altering solubility
TPA023 (7-(tert-butyl)-6-(triazolylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) 2-Fluorophenyl / Triazolylmethoxy GABAA receptor (α2/α3 subunit agonist) Demonstrates anxiolytic effects without sedation; substituents critical for subtype selectivity
6-(3-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Trifluoromethyl / 3-Chlorophenoxy N/A (Chemical properties) Trifluoromethyl enhances metabolic stability; chlorophenoxy increases steric bulk
3-(4-Methoxyphenyl)-6-(2-benzylidenehydrazinyl)-[1,2,4]triazolo[4,3-b]pyridazine 4-Methoxyphenyl / Benzylidenehydrazinyl Antifungal/antibacterial Hydrazinyl derivatives show moderate activity against Candida albicans
3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine 4-Ethoxyphenyl / 2-Chloro-6-fluorobenzylthio N/A (Structural analog) Bulkier thioether substituent may hinder target binding compared to ethylsulfanyl

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Bulkier substituents (e.g., trifluoromethyl in 73474-81-4) resist oxidative metabolism, whereas ethoxyphenyl groups may undergo demethylation .

Q & A

Q. What strategies validate the compound’s biological activity against off-target receptors?

  • Methodological Answer : Conduct broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) at 10 µM. Use CRISPR-Cas9 knockout cell lines to confirm target specificity. Cross-validate with SPR (Biacore) for binding kinetics (KD_D, kon_{on}/koff_{off}) .

Data Contradiction Analysis

  • Example : If SC-XRD shows planar triazolo-pyridazine core, but DFT predicts slight puckering, revisit computational parameters (e.g., solvent effects in PCM model). Validate with synchrotron XRD (higher resolution) or neutron diffraction for H-atom positions .

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